molecular formula C19H23N3O6 B565273 rac Xanthoanthrafil-d3 CAS No. 1216710-83-6

rac Xanthoanthrafil-d3

Cat. No. B565273
CAS RN: 1216710-83-6
M. Wt: 392.426
InChI Key: ZISFCTXLAXIEMV-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“rac Xanthoanthrafil-d3” is a biochemical used for proteomics research . It is a Phosphodiesterase-5 (PDE-5) inhibitor, which is found in supplements that are aimed to enhance male sexual function .


Molecular Structure Analysis

The molecular formula of “this compound” is C19H20D3N3O6 . The molecular weight is 392.42 .

Mechanism of Action

As a PDE-5 inhibitor, “rac Xanthoanthrafil-d3” likely works by blocking the action of the PDE-5 enzyme. This enzyme is responsible for breaking down cyclic guanosine monophosphate (cGMP), a substance that promotes muscle relaxation and vasodilation. By inhibiting PDE-5, levels of cGMP can remain high, promoting these effects .

Safety and Hazards

“rac Xanthoanthrafil-d3” is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is intended for research use only and is not intended for diagnostic or therapeutic use .

properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-5-nitro-2-[(1,1,1-trideuterio-3-hydroxypropan-2-yl)amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O6/c1-12(11-23)21-16-6-5-14(22(25)26)9-15(16)19(24)20-10-13-4-7-17(27-2)18(8-13)28-3/h4-9,12,21,23H,10-11H2,1-3H3,(H,20,24)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZISFCTXLAXIEMV-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NCC2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(CO)NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NCC2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70724529
Record name N-[(3,4-Dimethoxyphenyl)methyl]-2-{[1-hydroxy(3,3,3-~2~H_3_)propan-2-yl]amino}-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70724529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1216710-83-6
Record name N-[(3,4-Dimethoxyphenyl)methyl]-2-{[1-hydroxy(3,3,3-~2~H_3_)propan-2-yl]amino}-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70724529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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